molecular formula C11H8N2O3S2 B2403068 2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid CAS No. 20240-21-5

2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No. B2403068
CAS RN: 20240-21-5
M. Wt: 280.32
InChI Key: BJGNCJDXODQBOB-UHFFFAOYSA-N
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Description

2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid , often referred to as BTA (benzo[d]thiazole derivative), belongs to the class of heterocyclic compounds. These compounds have garnered significant attention due to their diverse applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry. Benzothiazole derivatives, in particular, play a crucial role in the development of various bioactive molecules .


Synthesis Analysis

The synthesis of BTA derivatives involves an efficient and expeditious process. Starting from 2-aminothiophenol , various esters (such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate) react to produce the desired BTA derivatives. These compounds then undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione. Two different conditions are explored: solvent-based reactions with regular catalysts and solvent-free ionic liquids immobilized multi-component reactions. The latter method is particularly noteworthy for its efficiency and reduced environmental impact .


Molecular Structure Analysis

The molecular formula of BTA is C11H7KN2O3S2 , with a molecular weight of approximately 318.4 g/mol . Its structure consists of a benzo[d]thiazole core, a hydroxy group, and a carboxylic acid moiety. The compound’s 1H NMR and 13C NMR spectra reveal characteristic peaks corresponding to the aromatic protons and carbon atoms in the benzothiazole ring .


Chemical Reactions Analysis

BTA derivatives serve as versatile starting materials for various heterocyclic transformations. These transformations lead to the synthesis of biologically active compounds. Notably, most of the tested BTA derivatives exhibit high cytotoxicity, making them potential candidates for anticancer drug development. Additionally, some compounds demonstrate inhibitory action against c-MET kinase and PC-3 cells .

Future Directions

: Mohareb, R. M., Ibrahim, R. A., & Al Farouk, F. O. (2024). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. Journal of the Iranian Chemical Society, 21(3), 921–942. Read more : Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxamide derivatives as potential anti-inflammatory agents. (2012). Medicinal Chemistry Research, 21(11), 4110–4117. Read more

properties

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGNCJDXODQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

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